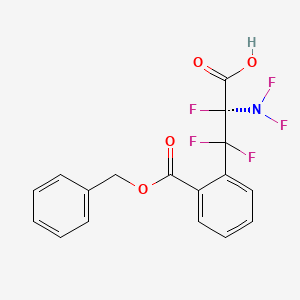

Cbz-Pentafluoro-L-Phenylalanine

Description

Cbz-Pentafluoro-L-Phenylalanine is a protected amino acid derivative where the α-amino group of L-phenylalanine is shielded by a benzyloxycarbonyl (Cbz) group, and the phenyl ring is fully substituted with five fluorine atoms. This structural modification enhances its lipophilicity, metabolic stability, and electronic properties, making it valuable in peptide synthesis and medicinal chemistry for probing steric and electronic effects in bioactive molecules .

Properties

Molecular Weight |

389.34 |

|---|---|

Origin of Product |

United States |

Comparison with Similar Compounds

The table below summarizes key structural and physicochemical differences between Cbz-Pentafluoro-L-Phenylalanine and related fluorinated/protected phenylalanine derivatives:

Structural and Functional Insights

Fluorination Effects

- Electron-Withdrawing Nature: Pentafluorination (this compound) significantly increases the ring’s electron deficiency compared to mono- or difluorinated analogs (e.g., PFF, Cbz-2,5-Difluoro-L-Phenylalanine). This enhances resistance to electrophilic attacks and stabilizes adjacent carbonyl groups in peptides .

- This compound is more lipophilic than Cbz-2,5-Difluoro-L-Phenylalanine (~377 vs. ~329 g/mol) .

Protecting Group Comparison

- Cbz vs. Boc: Cbz requires hydrogenolysis for deprotection, making it unsuitable for acid-sensitive compounds. Boc-Pentafluoro-D-Phenylalanine, in contrast, is cleaved under mild acidic conditions (e.g., TFA) but introduces stereochemical challenges due to its D-configuration .

- Pentafluorobenzoyl (IV Derivative): This non-protected acylated form demonstrates efficient synthesis (78% yield) and distinct crystallization behavior, suggesting utility in radiopharmaceuticals or enzyme inhibitors .

Limitations

- Solubility Challenges : High fluorine content in this compound may necessitate organic solvents for reactions, complicating green chemistry approaches.

- Stereochemical Constraints : D-isomers (e.g., Boc-Pentafluoro-D-Phenylalanine) are less common in natural systems, limiting their utility in biologically active peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.